4-Nitro-2-(trifluoromethyl)phenol

Overview

Description

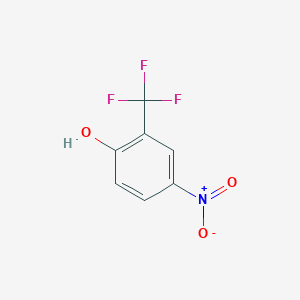

4-Nitro-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)phenol typically involves the nitration of 2-(trifluoromethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides (R-X) in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-nitro-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-amino-2-(trifluoromethyl)phenol.

Substitution: Formation of various alkylated phenol derivatives.

Scientific Research Applications

Agricultural Applications

Pesticide Development

4-Nitro-2-(trifluoromethyl)phenol serves as a vital intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its stability and reactivity make it suitable for enhancing crop protection by improving the efficacy of active ingredients in pesticide formulations .

Case Study: Fungicidal Properties

Research has indicated that compounds similar to this compound exhibit significant antifungal activity. For instance, studies have demonstrated its effectiveness against various fungal pathogens affecting crops, suggesting its potential role in developing new fungicides.

Pharmaceutical Research

Drug Development

This compound is utilized in pharmaceutical research for developing drugs with anti-inflammatory and analgesic properties. The presence of both nitro and trifluoromethyl groups contributes to its biological activity, making it a candidate for further exploration in medicinal chemistry .

Case Study: Anti-inflammatory Effects

A study investigated the synthesis of derivatives of this compound, which showed promising anti-inflammatory effects in vitro. These derivatives were tested for their ability to inhibit specific inflammatory pathways, highlighting the compound's potential therapeutic applications.

Reference Material

this compound is used as a standard reference material in analytical techniques such as HPLC and LC-MS. Its stable chemical structure aids researchers in accurately quantifying similar compounds within complex mixtures .

Case Study: Quantification Techniques

In a comparative study, researchers utilized this compound as a reference standard to evaluate the concentration of related nitrophenols in environmental samples. The results demonstrated its effectiveness in enhancing the accuracy of analytical measurements .

Environmental Studies

Pollutant Degradation

The compound is also studied for its environmental impact, particularly regarding the degradation of pollutants. Research focuses on understanding its behavior within ecosystems and assessing its potential toxicity to aquatic life .

Case Study: Environmental Impact Assessment

A recent study evaluated the degradation pathways of this compound in soil and water environments. The findings indicated that while it is persistent in certain conditions, microbial degradation could mitigate its environmental impact over time .

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

4-(Trifluoromethyl)phenol: Similar structure but lacks the nitro group.

2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.

4-Hydroxy-3-nitrobenzotrifluoride: Similar structure with different positioning of functional groups.

Uniqueness: 4-Nitro-2-(trifluoromethyl)phenol is unique due to the combination of the nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various synthetic and research applications.

Biological Activity

4-Nitro-2-(trifluoromethyl)phenol, also known as TFM (3-trifluoromethyl-4-nitrophenol), is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a trifluoromethyl group (-CF₃) and a nitro group (-NO₂) attached to a phenolic ring, which significantly influences its biological properties.

Mechanisms of Biological Activity

-

Antibacterial Activity :

- This compound has been shown to exhibit antibacterial properties. Studies indicate that the presence of the trifluoromethyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell lysis. This mechanism is similar to that observed in other fluorinated compounds, which often show improved bioactivity due to their unique electronic properties .

-

Fungicidal Activity :

- The compound is also noted for its fungicidal effects. It has been utilized in formulations aimed at controlling fungal pathogens in agricultural settings. Its efficacy is attributed to its ability to disrupt fungal cell wall synthesis and inhibit key enzymatic processes involved in growth and reproduction .

- Environmental Impact :

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

- Acute Toxicity : The compound exhibits moderate acute toxicity with an LD50 value of approximately 141 mg/kg in rats, indicating significant risk upon ingestion .

- Dermal and Eye Irritation : It produces slight skin irritation and can cause eye irritation that resolves within a week. However, it is not classified as a skin sensitizer .

- Environmental Toxicity : TFM poses risks to aquatic life, with reported toxic concentrations ranging from 1.2 mg/L for aquatic plants to 3.8 mg/L for invertebrates .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Case Studies

-

Agricultural Application :

- In a study evaluating the efficacy of TFM against fungal pathogens in crops, it was found that application rates significantly reduced fungal populations without adversely affecting crop yield. The study highlighted the compound's role as a sustainable alternative to traditional fungicides.

-

Aquatic Management :

- A field study conducted in the Great Lakes demonstrated that TFM effectively controlled sea lamprey populations while maintaining healthy fish populations, showcasing its selective toxicity and environmental safety profile.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Nitro-2-(trifluoromethyl)phenol, and how are they experimentally determined?

- Molecular formula : C₇H₄F₃NO₃; Molecular weight : 207.11 g/mol. Key properties include a melting point of 76–79°C and boiling point of 135–138°C . These are typically determined via differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for volatility analysis. Refractive index (n²⁰/D: 1.5370) and density (1.509 g/mL at 25°C) are measured using a refractometer and pycnometer, respectively .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, safety goggles, and lab coats. Engineering controls : Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Fire safety : Use dry powder or CO₂ extinguishers; avoid water jets due to reactive decomposition risks (toxic HF gas may form at high temperatures) .

Q. How can purity and structural integrity be validated during synthesis?

- Chromatography : HPLC or GC with UV detection (λ ~254 nm for nitro groups). Spectroscopy : FT-IR to confirm functional groups (e.g., -OH at ~3200 cm⁻¹, -NO₂ at ~1520 cm⁻¹). Compare retention times/spectra against commercial standards (e.g., TCI America) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -NO₂, -CF₃) influence the acidity of phenolic compounds like this compound?

- The -CF₃ and -NO₂ groups enhance acidity via inductive effects. For example, pKa values decrease in the order: phenol (~9.95) > p-methylphenol (~10.2) < this compound (estimated <7.0). This is quantified via potentiometric titration in non-aqueous solvents (e.g., DMSO) .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Challenges include disorder in trifluoromethyl groups and weak X-ray scattering from light atoms (F, O). Use SHELXL for refinement with anisotropic displacement parameters and ORTEP-III for visualizing thermal ellipsoids. High-resolution data (≤0.8 Å) from synchrotron sources improve accuracy .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be reconciled?

- Contradictions may arise from solvent effects or dynamic processes (e.g., tautomerism). Cross-validate with:

- DFT calculations (B3LYP/6-311+G(d,p)) for predicted chemical shifts.

- Variable-temperature NMR to detect conformational changes.

- 2D-COSY/NOESY to resolve coupling patterns .

Q. What synthetic routes enable selective functionalization of the phenolic ring without disrupting nitro or trifluoromethyl groups?

- Protection-deprotection strategies : Use silyl ethers (e.g., TMSCl) to shield -OH during reactions. Electrophilic substitution : Nitration must precede trifluoromethylation due to the deactivating nature of -CF₃. Catalytic methods (e.g., Pd/C for hydrogenation) require careful optimization to avoid over-reduction of -NO₂ .

Q. Methodological Considerations

| Parameter | Basic Techniques | Advanced Techniques |

|---|---|---|

| Purity Analysis | GC, melting point analysis | High-resolution mass spectrometry (HRMS) |

| Structural Elucidation | FT-IR, ¹H NMR | Single-crystal X-ray diffraction (SC-XRD) |

| Acidity Measurement | UV-Vis pH titration | Cyclic voltammetry (CV) in aprotic solvents |

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGZFNRFNIXCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165720 | |

| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-61-4 | |

| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.